Ethyl 1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate
CAS No.:
Cat. No.: VC16509909
Molecular Formula: C22H27NO4
Molecular Weight: 369.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27NO4 |
|---|---|
| Molecular Weight | 369.5 g/mol |
| IUPAC Name | ethyl 1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C22H27NO4/c1-4-27-22(24)20-15-23(13-16-8-6-5-7-9-16)14-19(20)18-11-10-17(25-2)12-21(18)26-3/h5-12,19-20H,4,13-15H2,1-3H3 |
| Standard InChI Key | BCOIIKMHWFVVSN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CN(CC1C2=C(C=C(C=C2)OC)OC)CC3=CC=CC=C3 |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s molecular formula is C₂₂H₂₇NO₄, with a molecular weight of 369.5 g/mol. Its IUPAC name, ethyl 1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate, reflects its three key structural components:
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A pyrrolidine ring substituted at the 1-position with a benzyl group.
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A 2,4-dimethoxyphenyl group at the 4-position of the pyrrolidine.
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An ethyl ester functional group at the 3-position.
The stereochemistry of the pyrrolidine ring and substituent orientations remains unspecified in available literature, suggesting that most synthetic routes yield racemic mixtures unless chiral resolution is employed.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| logP (Partition coefficient) | Estimated 3.8–4.1 (lipophilic) | |
| Hydrogen bond acceptors | 7 | |
| Hydrogen bond donors | 1 | |
| Polar surface area | ~59 Ų |
The compound’s lipophilicity (logP) suggests moderate membrane permeability, while its polar surface area indicates limited solubility in aqueous media.
Synthesis and Manufacturing
Synthetic Pathways
Synthesis typically involves a multi-step sequence starting with pyrrolidine precursors. A representative route includes:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions.
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Benzylation: Introduction of the benzyl group via nucleophilic substitution using benzyl bromide .
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Aryl Substitution: Coupling the 2,4-dimethoxyphenyl group via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation.
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Esterification: Reaction with ethyl chloroformate to install the ethyl ester .
Critical reaction parameters include:
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Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) for coupling steps.
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Catalysts: Palladium catalysts for cross-coupling reactions.
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Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
Analytical Confirmation
Structural validation relies on:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and ring saturation.
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Mass Spectrometry (MS): High-resolution MS
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